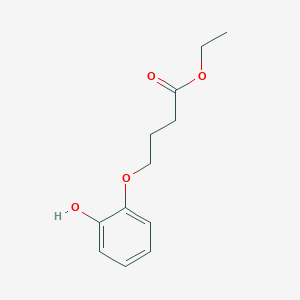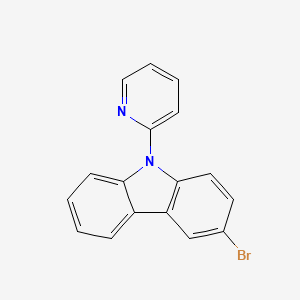
3-bromo-9-(2-pyridinyl)-9H-Carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-9-(2-pyridinyl)-9H-Carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of a bromine atom and a pyridinyl group in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-9-(2-pyridinyl)-9H-Carbazole typically involves the following steps:
Bromination of Carbazole: The initial step involves the bromination of carbazole to introduce a bromine atom at the 3-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Coupling with Pyridine Derivative: The brominated carbazole is then coupled with a pyridine derivative, such as 2-bromopyridine, using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling). This step requires a palladium catalyst, a base (e.g., potassium carbonate), and a suitable solvent (e.g., toluene or dimethylformamide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-9-(2-pyridinyl)-9H-Carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The pyridinyl group can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted carbazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carbazole quinones or other oxidized derivatives.
Reduction Products: Reduction typically yields hydrogenated carbazole derivatives.
Applications De Recherche Scientifique
3-bromo-9-(2-pyridinyl)-9H-Carbazole has a wide range of scientific research applications, including:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Materials Science: Employed in the design of novel materials with unique electronic and optical properties.
Catalysis: Serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mécanisme D'action
The mechanism of action of 3-bromo-9-(2-pyridinyl)-9H-Carbazole depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets vary based on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-(pyridin-2-yl)-9H-carbazole: Lacks the bromine atom, resulting in different reactivity and electronic properties.
3-bromo-9H-carbazole:
3-chloro-9-(pyridin-2-yl)-9H-carbazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical reactivity.
Uniqueness
3-bromo-9-(2-pyridinyl)-9H-Carbazole is unique due to the combined presence of the bromine atom and pyridinyl group, which imparts distinct electronic and steric properties. This combination enhances its versatility in various chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Formule moléculaire |
C17H11BrN2 |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
3-bromo-9-pyridin-2-ylcarbazole |
InChI |
InChI=1S/C17H11BrN2/c18-12-8-9-16-14(11-12)13-5-1-2-6-15(13)20(16)17-7-3-4-10-19-17/h1-11H |
Clé InChI |
MVCFIQXKHHQKDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(N2C4=CC=CC=N4)C=CC(=C3)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Isopropyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B8382360.png)
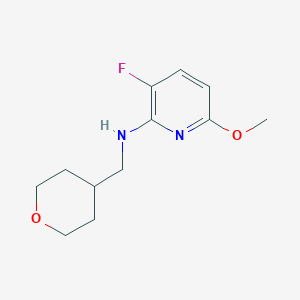
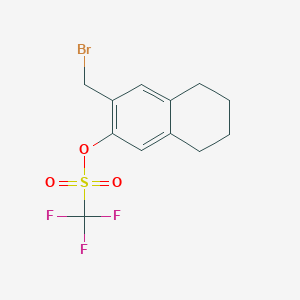
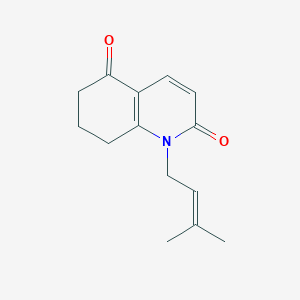

![tert-Butyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-(cyanomethyl)azetidine-1-carboxylate](/img/structure/B8382415.png)

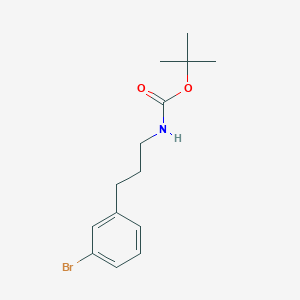


![2-Carbamoyl-5-methoxybenzo[b]thiophene](/img/structure/B8382456.png)
